
(R)-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL is a chiral organic compound with the molecular formula C5H12O3 It is a derivative of propanediol, where one of the hydroxyl groups is substituted with a methoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL typically involves the following steps:
Starting Material: The synthesis begins with ®-glycidol, a chiral epoxide.
Methoxymethylation: The epoxide ring of ®-glycidol is opened using methanol in the presence of an acid catalyst, such as hydrochloric acid, to introduce the methoxymethyl group.
Purification: The resulting product is purified using standard techniques such as distillation or recrystallization to obtain ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce diols.
Aplicaciones Científicas De Investigación
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group and the chiral center play crucial roles in determining the compound’s binding affinity and specificity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the application.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(+)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL: The enantiomer of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL with similar chemical properties but different biological activity.
1,2-PROPANEDIOL: A simpler diol without the methoxymethyl substitution, used in various industrial applications.
2-METHOXY-1-PROPANOL: A related compound with a methoxy group but lacking the second hydroxyl group.
Uniqueness
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL is unique due to its chiral nature and the presence of both hydroxyl and methoxymethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in asymmetric synthesis and chiral drug development.
Propiedades
Número CAS |
159350-97-7 |
|---|---|
Fórmula molecular |
C5H12O3 |
Peso molecular |
120.15 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


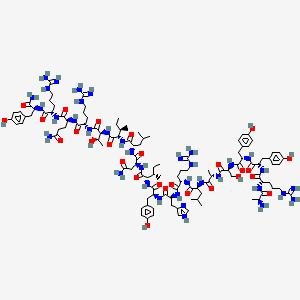
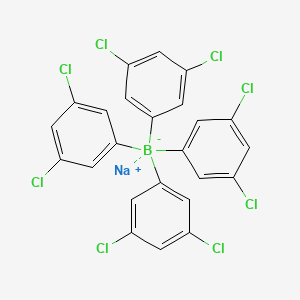
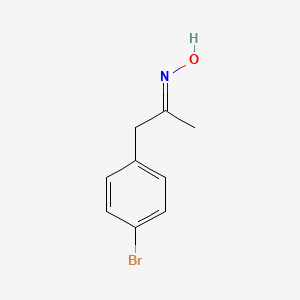
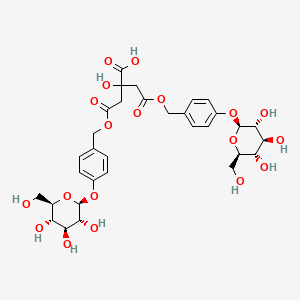
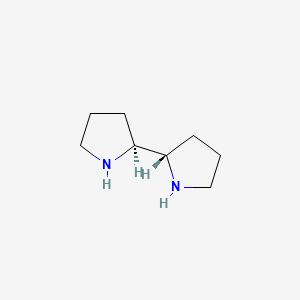
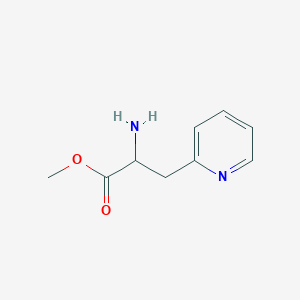
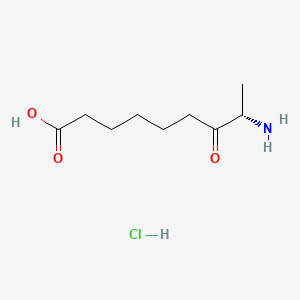
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B1149460.png)
